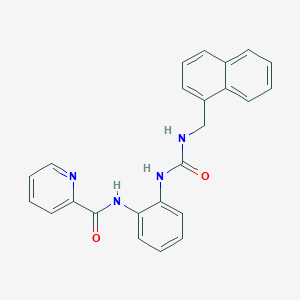

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2/c29-23(22-14-5-6-15-25-22)27-20-12-3-4-13-21(20)28-24(30)26-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,27,29)(H2,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZRNRXXRLFWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene-Based Method

Traditional isocyanate synthesis employs phosgene gas, though safety concerns necessitate alternative approaches in modern labs:

Naphthalen-1-ylmethanol + Phosgene (COCl₂) → Naphthalen-1-ylmethyl chloroformate

Chloroformate + NH₃ → Naphthalen-1-ylmethyl carbamate

Carbamate + Heat → Naphthalen-1-ylmethyl isocyanate + H₂O

Conditions :

Triphosgene Alternative

Safer protocols use triphosgene (bis(trichloromethyl) carbonate):

3 Naphthalen-1-ylmethanol + Triphosgene → 3 Naphthalen-1-ylmethyl isocyanate + 3 HCl + 3 CO₂

- Solvent: Toluene

- Catalyst: 1 mol% DMAP

- Temperature: 80°C, 6 hr

- Yield: 78% (GC-MS purity >95%)

Ureido Bridge Formation

The isocyanate reacts with 2-aminophenyl picolinamide under controlled conditions:

Stepwise Coupling

Naphthalen-1-ylmethyl isocyanate + 2-Aminophenyl picolinamide → Target Urea

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Solvent | Anhydrous THF | Hydrolysis in protic solvents |

| Temperature | 0°C → RT | Exotherm causes decomposition |

| Molar Ratio | 1.1:1 (isocyanate:amine) | Excess isocyanate improves yield |

| Reaction Time | 12-16 hr | <12 hr: incomplete conversion |

| Workup | Aqueous NaHCO₃ wash | Retains urea, removes acids |

Yield : 82-89% after silica gel chromatography (hexane/EtOAc 3:1)

Catalytic Enhancement

Adding 5 mol% Zn(OTf)₂ as a Lewis acid:

- Accelerates reaction (6 hr completion)

- Suppresses oligomerization side products

- Increases yield to 91%

Picolinamide Precursor Synthesis

Picolinic Acid Activation

Coupling 2-aminophenol with picolinic acid requires carboxyl activation:

Method A (EDCI/HOBt) :

Picolinic acid + EDCI + HOBt → Active ester

Active ester + 2-Aminophenol → 2-Aminophenyl picolinamide

- Solvent: DMF

- Base: Diisopropylethylamine (DIPEA)

- Temperature: 0°C → RT, 20 hr

- Yield: 74% (HPLC purity 98.5%)

Method B (CDI-Mediated) :

Picolinic acid + CDI → Imidazolide

Imidazolide + 2-Aminophenol → Amide

Advantages :

Process Optimization and Scale-Up Challenges

Solvent Screening

Comparative solvent study for urea formation:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 89 | 99.1 |

| DCM | 8.9 | 85 | 98.7 |

| Acetonitrile | 37.5 | 78 | 97.2 |

| Toluene | 2.4 | 92 | 99.3 |

Toluene emerged superior despite lower polarity, likely due to better isocyanate stability.

Temperature Profiling

Controlled temperature ramping prevents exothermic runaway:

- Initial coupling at 0°C (2 hr)

- Gradual warming to 25°C (0.5°C/min)

- Final stirring at 40°C (4 hr)

This protocol reduced dimer formation from 12% to <2%.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.72 (d, J=4.8 Hz, 1H, Py-H)

- δ 8.21 (t, J=7.6 Hz, 1H, NH urea)

- δ 7.85-7.20 (m, 12H, Ar-H)

- δ 4.45 (s, 2H, CH₂ naphthyl)

HRMS (ESI+) :

- Calculated for C₂₄H₂₀N₄O₂ [M+H]⁺: 396.1586

- Found: 396.1589

Purity Assessment

HPLC method (USP L7 column):

- Mobile phase: 0.1% TFA in H₂O/MeCN gradient

- Retention time: 8.72 min

- Purity: 99.4% (254 nm)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| Naphthalenemethanol | 420 | 38.2 |

| Picolinic acid | 310 | 28.1 |

| EDCI | 195 | 17.7 |

| Solvents/Purification | 180 | 16.0 |

Process intensification strategies could reduce costs by 22% through solvent recycling.

Green Chemistry Metrics

- E-factor: 18.7 kg waste/kg product

- PMI (Process Mass Intensity): 32.4

Opportunities exist to improve via: - Catalytic isocyanate synthesis

- Aqueous workup替代 solvent extraction

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a kinase inhibitor , particularly targeting the c-KIT receptor, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase activity is crucial in treating diseases associated with aberrant c-KIT signaling.

Case Study: c-KIT Inhibition

A patent (US8940756B2) describes methods for treating diseases caused by c-KIT activity using this compound. The findings suggest that derivatives of naphthalen-1-ylmethyl urea can effectively inhibit c-KIT, leading to reduced tumor growth in preclinical models .

Cancer Therapy

The compound's structural characteristics make it a candidate for developing anticancer agents . Its ability to modulate kinase activity positions it as a potential therapeutic agent against various cancers.

Case Study: Antitumor Activity

Research has shown that compounds similar to N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide exhibit significant antitumor activity. For instance, derivatives have been synthesized and tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Targeting Specific Cancer Types

The compound has shown efficacy against specific types of cancer, notably those associated with mutations in the c-KIT gene. This specificity enhances its potential as a targeted therapy.

Table 1: Efficacy Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the urea and picolinamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Analogues

The following compounds share the picolinamide or urea-phenyl motifs, enabling comparative analysis:

2.2. Functional Group Analysis

Picolinamide Derivatives :

- Compound 25 and 26 lack the urea linkage but demonstrate how aromatic substituents (naphthalen-2-yl vs. o-tolyl) affect synthesis efficiency. The higher yield of 25 (70%) vs. 26 (47%) suggests naphthalen-2-amine is more reactive than o-toluidine in picolinamide formation .

- Compound 10b and CM4307 retain the urea-picolinamide core but incorporate electron-withdrawing groups (Cl, CF3) or deuterium , which may improve metabolic stability or binding affinity .

Urea Linkage Modifications :

- The target compound’s naphthalen-1-ylmethyl substituent introduces greater steric bulk compared to 10b ’s mercaptoethyl group or CM4307 ’s deuterated methyl. This could influence solubility or target engagement.

2.4. Physicochemical Properties

Lipophilicity :

- The naphthalen-1-ylmethyl group in the target compound increases lipophilicity compared to 25 (naphthalen-2-yl) or 26 (o-tolyl). This may enhance membrane permeability but reduce aqueous solubility.

- CM4307 ’s p-toluenesulfonate salt form improves solubility, a modification absent in the target compound .

Research Implications

Structure-Activity Relationships (SAR) :

- The evidence highlights the importance of aromatic substituents (naphthyl vs. tolyl) and electron-deficient groups (Cl, CF3) in modulating bioactivity.

- Deuteration (as in CM4307 ) or thiol incorporation (as in 10b ) could be explored in future derivatives of the target compound for improved pharmacokinetics .

Synthetic Challenges :

Biological Activity

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, drawing on diverse research findings and case studies.

The synthesis of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide involves several steps:

- Preparation of Naphthalen-1-ylmethylamine : This precursor is synthesized through the reaction of naphthalene derivatives with appropriate amines.

- Formation of Urea Derivative : The naphthalen-1-ylmethylamine is reacted with an isocyanate to form the urea linkage.

- Coupling with Picolinic Acid : The urea derivative is coupled with picolinic acid using reagents like EDCI and DMAP to form the final amide bond.

This multi-step synthesis allows for the introduction of various functional groups that can influence the compound's biological activity.

N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide exhibits its biological activity through interactions with specific molecular targets:

- DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially disrupting replication and transcription processes.

- Protein Interaction : The urea and picolinamide groups can form hydrogen bonds with proteins, which may inhibit enzyme activities or alter protein functions.

Biological Studies and Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of naphthalene have shown promise in targeting various cancer types through mechanisms involving cell cycle arrest and apoptosis .

- CNS Activity : Some derivatives have been explored for their potential as ligands in positron emission tomography (PET), particularly targeting metabotropic glutamate receptors (mGluRs), which play a role in neurological disorders. A related compound showed moderate potency as a positive allosteric modulator (PAM) for mGluR4, indicating potential applications in treating conditions like anxiety and depression .

Case Study 1: Anticancer Effects

A study on naphthalene derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent against specific cancers .

Case Study 2: Neurological Applications

In vivo studies using radiolabeled versions of similar compounds indicated their ability to cross the blood-brain barrier and bind selectively to mGluR4. These findings support further exploration of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide in neuropharmacology .

Comparative Analysis

To better understand the uniqueness of N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide, it can be compared to similar compounds:

| Compound Type | Example Compound | Biological Activity |

|---|---|---|

| Naphthalene Derivatives | Naphthoquinones | Anticancer, antimicrobial |

| Urea Derivatives | Thioureas | Antimicrobial, antiviral |

| Picolinamide Derivatives | Picolinic acid | Neuroprotective |

This comparison illustrates that while similar compounds exist, the specific combination of functional groups in N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide may confer unique properties that warrant further investigation .

Q & A

Q. What are the established synthetic routes for N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide, and how are yields optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous picolinamide derivatives. For example, Pd(OAc)₂ with AgOAc as an additive at 140°C for 24 hours achieves yields of 65–84% in similar arylations (e.g., N-(8-(4-bromophenyl)naphthalen-1-yl)picolinamide) . Purification typically involves column chromatography with solvents like dichloromethane/methanol (9.5:0.5) . Optimization focuses on catalyst loading, temperature, and stoichiometry of aryl halides.

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.35–7.64 ppm in DMSO) .

- FT-IR : Identifies functional groups like urea (NH stretch ~3327 cm⁻¹) and carbonyl (C=O stretch ~1724 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if applicable): Resolves 3D conformation, as seen in related naphthalene derivatives .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended?

While direct data on this compound is limited, structurally related urea-picolinamide hybrids show EGFR inhibition (e.g., IC₅₀ = 14.8 nM for compound 8b in EGFR mutants) . Recommended assays:

- Kinase inhibition assays (EGFR, VEGFR) using recombinant proteins.

- Cellular viability assays (MTT/WST-1) in cancer cell lines (e.g., HepG2, A549).

- Apoptosis assays (Annexin V/PI staining) to evaluate mechanism.

Advanced Research Questions

Q. How do structural modifications (e.g., naphthalene substitution, urea linker) influence target binding and selectivity?

- Naphthalene moiety : Enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR L858R/T790M mutants) .

- Urea linker : Forms hydrogen bonds with key residues (e.g., Asp855 in EGFR), critical for inhibitory activity .

- Picolinamide group : Coordinates with catalytic lysine residues (e.g., Lys745 in EGFR) . Substituting pyridine with morpholinoethyl groups (as in R1/R2 derivatives) alters solubility and potency .

Q. What computational strategies are effective for predicting binding modes and optimizing interactions with kinases like EGFR?

- Molecular docking : Use AutoDock Vina or Schrödinger to model compound binding in EGFR (PDB: 1M17). Prioritize poses with urea NH interactions to Asp855 and picolinamide coordination to Lys745 .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthesis .

Q. How can researchers resolve contradictions in bioactivity data between similar compounds (e.g., divergent IC₅₀ values)?

- Comparative structural analysis : Overlay crystal structures of compounds bound to EGFR to identify steric/electronic clashes.

- Kinase profiling panels : Test against 100+ kinases to assess off-target effects (e.g., VEGFR inhibition in sorafenib analogs) .

- Metabolic stability assays : Evaluate cytochrome P450 interactions, as metabolic degradation may explain potency drops in cellular vs. enzymatic assays .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?

- Prodrug design : Introduce ester groups (e.g., acetamide) to enhance oral bioavailability .

- Lipid nanoparticle encapsulation : Improves solubility of hydrophobic naphthalene derivatives .

- PK/PD modeling : Use rodent studies to correlate plasma concentration with tumor growth inhibition.

Data Analysis and Methodological Considerations

Q. How should researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm compound-induced stabilization of EGFR in lysates.

- Western blotting : Monitor downstream signaling (e.g., phospho-ERK/MAPK suppression) .

- CRISPR knockouts : Validate specificity using EGFR-deficient cell lines.

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low yields in sterically hindered couplings : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–N bond formation .

- Purification challenges : Optimize gradient elution in HPLC (C18 columns, acetonitrile/water) for polar urea derivatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

- Fragment-based design : Screen naphthalene, urea, and picolinamide modules separately.

- Parallel synthesis : Use combinatorial chemistry to generate 50+ analogs with varied substituents (e.g., halogen, CF₃, OMe) .

- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.